molecular formula C20H17F2N3O3 B608796 (3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide CAS No. 1464842-09-8

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

Cat. No. B608796
M. Wt: 385.3708
InChI Key: WVGGJQVCOTYFPV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M8891 is a potent and orally active methionine aminopeptidase 2 inhibitor with potential antiangiogenic and antineoplastic activities. Upon administration, MetAP2 inhibitor M8891 inhibits MetAP2 aminopeptidase activity and impairs protein synthesis, which may lead to a decrease in endothelial cell proliferation. Decreased proliferation of endothelial cells results in reductions of both angiogenesis and the growth and spread of solid tumors that are dependent on new blood vessel formation. MetAP2, a metallopeptidase, is involved in promoting protein synthesis and endothelial cell proliferation.

Scientific Research Applications

Anticancer Potential

The compound shows promise in the field of cancer research. A study by Ramezani et al. (2017) explored a structurally related pyrrolidine-2-carboxamide derivative for its effects on cell viability and apoptosis in human hepatocellular carcinoma cells. The study demonstrated dose and time-dependent inhibition of HepG2 cells, suggesting potential utility in cancer treatment (Ramezani et al., 2017).

Antimicrobial Properties

Investigations into the antimicrobial activities of indole derivatives, which are structurally similar to the compound , have been conducted. Anekal and Biradar (2012) synthesized indole derivatives under various conditions and evaluated their in-vitro antimicrobial activities. These molecules displayed significant antimicrobial activities, hinting at the potential for similar applications for the compound (Anekal & Biradar, 2012).

Biochemical Analysis and Imaging

The compound's structural components are similar to those used in biochemical analysis and imaging. For instance, Wang et al. (2005) synthesized a derivative for potential use in positron emission tomography (PET) for imaging cancer tyrosine kinase, showcasing the potential of such compounds in diagnostic imaging (Wang et al., 2005).

Neurological Applications

Yamamoto et al. (2016) identified a similar carboxamide compound as a potent glycine transporter 1 inhibitor, highlighting potential applications in neurology. This research suggests that structurally related compounds, like the one , could be explored for neurological applications (Yamamoto et al., 2016).

properties

CAS RN

1464842-09-8

Product Name

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.3708

IUPAC Name

(S)-3-Hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic Acid 3,5-Difluoro-benzylamide

InChI

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1

InChI Key

WVGGJQVCOTYFPV-FQEVSTJZSA-N

SMILES

O=C([C@]1(O)C(N(C2=CC3=C(NC=C3)C=C2)CC1)=O)NCC4=CC(F)=CC(F)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M8891;  M-8891;  M 8891; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Reactant of Route 3
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Reactant of Route 4
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

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